molecular formula C22H26N6O3S B2511141 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione CAS No. 872627-70-8

7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

Cat. No. B2511141
M. Wt: 454.55
InChI Key: SYMJKSLODWMBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Potential

Research on derivatives of purine-2,6-dione, closely related to the specified compound, has demonstrated potential psychotropic activity. These derivatives have shown affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with promising anxiolytic and antidepressant properties in in vivo models (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Effects

A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, have been identified as a new class of analgesic and anti-inflammatory agents. These compounds exhibit significant activity, offering a foundation for the development of new analgesic agents (Zygmunt et al., 2015).

Anticancer Activity

Compounds analogous to 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione have been explored for their anticancer potential. Notably, olomoucine analogues and their derivatives demonstrated significant inhibition against the MCF-7 breast cancer cell line, highlighting their promise as anticancer agents (Hayallah, 2017).

Cardiovascular Activity

Certain derivatives of the purine-2,6-dione scaffold have shown cardiovascular activity, including antiarrhythmic and hypotensive effects. These findings suggest potential therapeutic applications in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antiviral Properties

Further research has investigated the antiviral properties of purine derivatives, revealing moderate activity against influenza A (H1N1) virus. This suggests a potential role in developing antiviral therapies, indicating the broad applicability of purine derivatives in medicinal chemistry (Krasnov et al., 2021).

properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-14-7-5-10-27(13-14)20-24-18-17(19(29)25-21(30)26(18)2)28(20)11-6-12-32-22-23-15-8-3-4-9-16(15)31-22/h3-4,8-9,14H,5-7,10-13H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJKSLODWMBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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